molecular formula C19H21N3O3S B2554714 N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260953-44-3

N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2554714
CAS No.: 1260953-44-3
M. Wt: 371.46
InChI Key: UAPSPEFJZQMDQK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a thieno[3,2-d]pyrimidin-1(2H)-yl]acetamide core, which is a heterocyclic compound containing a thiophene and a pyrimidine ring fused together. The molecule also contains a benzyl group and a 2-methylpropyl (or isobutyl) group attached to the core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrimidine rings would contribute to the aromaticity of the molecule, and the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzyl group could undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Potent Dual TS and DHFR Inhibitors

One study highlighted the synthesis of classical and nonclassical analogues of thieno[2,3-d]pyrimidine antifolates, revealing that these compounds demonstrate potent inhibitory activities against human TS and DHFR. The classical analogue was identified as the most potent dual inhibitor known to date, suggesting significant potential for therapeutic applications in cancer treatment (Gangjee et al., 2008).

Structural Insights and Design Principles

Another area of application involves the crystallographic analysis of related compounds to understand their conformation and binding interactions. Such studies provide critical insights into the molecular design principles that can enhance the efficacy and selectivity of these inhibitors for their enzymatic targets (Subasri et al., 2016).

Anticancer and Antimicrobial Properties

Further research has extended to the synthesis of 5-deaza analogues of aminopterin and folic acid, demonstrating significant anticancer activity in vitro and in vivo, thus underscoring the potential of pyrimidinyl compounds in therapeutic applications beyond enzyme inhibition, including antimicrobial activities (Su et al., 1986).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the known biological activity of many thienopyrimidine derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13(2)11-22-18(24)17-15(8-9-26-17)21(19(22)25)12-16(23)20-10-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPSPEFJZQMDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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